
1,4-Dichloro-2-ethyl-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, an ethyl group at the 2 position, and a methyl group at the 3 position. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-3-methylbenzene (also known as 2-ethyl-3-methyltoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency and selectivity of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-ethyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds like 1,4-dihydroxy-2-ethyl-3-methylbenzene.
Oxidation: Formation of 1,4-dichloro-2-ethyl-3-methylbenzoic acid.
Reduction: Formation of 2-ethyl-3-methylbenzene.
Applications De Recherche Scientifique
1,4-Dichloro-2-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 1,4-dichloro-2-ethyl-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. For example, in biological systems, it may interact with cellular proteins, altering their function and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-methylbenzene: Lacks the ethyl group, making it less bulky and potentially less reactive.
1,4-Dichloro-2-ethylbenzene: Lacks the methyl group, which may affect its chemical properties and reactivity.
1,4-Dichloro-3-methylbenzene: Lacks the ethyl group, altering its steric and electronic properties.
Uniqueness
1,4-Dichloro-2-ethyl-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity, physical properties, and potential applications. The presence of both ethyl and methyl groups, along with the chlorine atoms, provides a distinct set of chemical characteristics that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C9H10Cl2 |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
1,4-dichloro-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-3-7-6(2)8(10)4-5-9(7)11/h4-5H,3H2,1-2H3 |
Clé InChI |
VUWAOSJAJGBDMY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
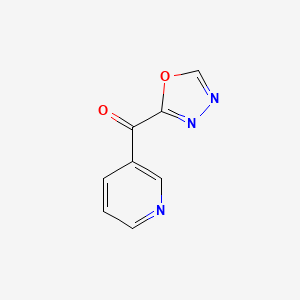


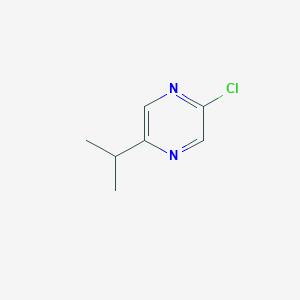
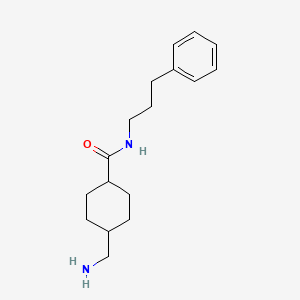
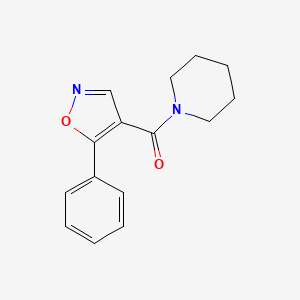
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
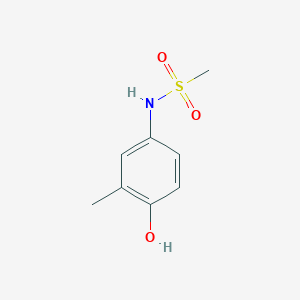

![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)


